REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11](O)=[O:12])=[CH:4][CH:3]=1.CSC.B>C1COCC1>[OH:12][CH2:11][CH2:10][CH2:9][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CCCC(=O)O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
23.3 mL
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The yellow suspension formed
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours until most of the solid
|
Duration
|
3 h
|
Type
|
DISSOLUTION
|
Details
|
slowly dissolves
|
Type
|
CUSTOM
|
Details
|
The flask is removed from the heating mantle, and MeOH
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
CUSTOM
|
Details
|
until bubbling ceases
|
Type
|
DISSOLUTION
|
Details
|
the residual solid has dissolved
|
Type
|
ADDITION
|
Details
|
water (1 L) is added
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with EtOAc (2×500 ml)
|
Type
|
WASH
|
Details
|
The organics are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
This is filtered
|
Type
|
CUSTOM
|
Details
|
flushed with 50% EtOAc/iso-hexanes (2 L)
|
Type
|
WASH
|
Details
|
to elute the product
|
Type
|
CONCENTRATION
|
Details
|
The organics are concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |